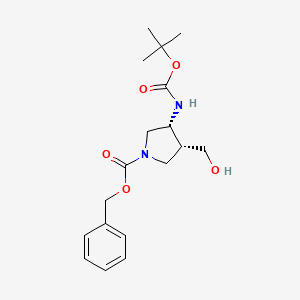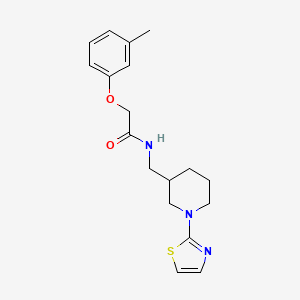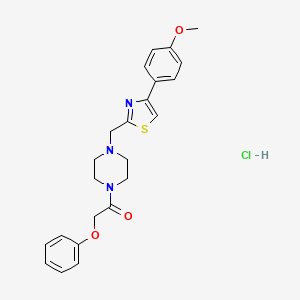![molecular formula C7H11BrO3 B2712248 (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol CAS No. 1932443-05-4](/img/structure/B2712248.png)
(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic compound that contains a spiro ring with a dioxane moiety and a bromine atom attached to it.4]nonan-8-ol.
Wirkmechanismus
The mechanism of action of (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells. It may also work by inhibiting the production of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to inhibit the production of beta-amyloid peptides in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and caution should be exercised when handling it.
Zukünftige Richtungen
There are several future directions for the study of (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol. One potential direction is the further study of its potential as an anti-cancer agent. Another direction is the study of its potential as a treatment for Alzheimer's disease. Additionally, further studies on the toxicity of this compound are needed to ensure safe handling in lab experiments.
Conclusion
In conclusion, this compound is a spirocyclic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Synthesemethoden
(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol can be synthesized using various methods. One of the most widely used methods is the reaction of 1,4-dioxane with 1,8-dibromooctane in the presence of a base such as potassium carbonate. Another method involves the reaction of 1,4-dioxane with 1,8-dibromo-3,6-dioxaoctane in the presence of a strong acid such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol has various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various other compounds. It can also be used as a chiral auxiliary in asymmetric synthesis.
Another application of this compound is in the field of medicinal chemistry. This compound has shown potential as an anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(8R,9S)-9-bromo-1,4-dioxaspiro[4.4]nonan-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c8-6-5(9)1-2-7(6)10-3-4-11-7/h5-6,9H,1-4H2/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGMFVKBNWSMRE-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C1O)Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2([C@H]([C@@H]1O)Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)
![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)
![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone](/img/structure/B2712171.png)
![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)
![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)
![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)
![[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2712185.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
